molecular formula C22H21N3O3 B14990422 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B14990422
M. Wt: 375.4 g/mol
InChI Key: BMBBHEANEKDWIB-ZRDIBKRKSA-N
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Description

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile is a complex organic compound characterized by its unique structure, which includes an oxazole ring, a carbonitrile group, and various aromatic and aliphatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the carbonitrile group: This step often involves the use of a cyanating agent such as sodium cyanide or potassium cyanide.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or carbonyl groups.

    Substitution: Substituted derivatives with nitro, halogen, or other functional groups on the aromatic rings.

Scientific Research Applications

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its aromatic and heterocyclic components may be useful in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving aromatic and heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile: Lacks the 1-phenylethylamino group.

    5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile: Lacks the 3,4-dimethoxyphenyl group.

    2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-amino-1,3-oxazole-4-carbonitrile: Lacks the 1-phenylethyl group.

Uniqueness

The uniqueness of 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile lies in its combination of functional groups, which confer specific chemical and biological properties. This combination allows for a wide range of applications and interactions that similar compounds may not possess.

Properties

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(1-phenylethylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C22H21N3O3/c1-15(17-7-5-4-6-8-17)24-22-18(14-23)25-21(28-22)12-10-16-9-11-19(26-2)20(13-16)27-3/h4-13,15,24H,1-3H3/b12-10+

InChI Key

BMBBHEANEKDWIB-ZRDIBKRKSA-N

Isomeric SMILES

CC(C1=CC=CC=C1)NC2=C(N=C(O2)/C=C/C3=CC(=C(C=C3)OC)OC)C#N

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C(N=C(O2)C=CC3=CC(=C(C=C3)OC)OC)C#N

Origin of Product

United States

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